

Comparative Guide to the Biological Activity of Benzonitrile-Derived Compounds

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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzonitrile

Cat. No.: B1293626

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Disclaimer: Direct experimental data on the biological activity of compounds specifically derived from **2-Bromo-6-chlorobenzonitrile** is not readily available in the current scientific literature. This guide, therefore, presents a comparative analysis of the biological activities of quinazolinone derivatives synthesized from structurally related precursors, namely 5-bromoanthranilic acid and polyhalobenzonitriles. This information is intended to provide researchers, scientists, and drug development professionals with insights into the potential pharmacological profiles of this class of compounds.

Antimicrobial Activity of Substituted Quinazolinone Derivatives

A study by Singh et al. (2008) describes the synthesis and evaluation of a series of 2,3,6-trisubstituted quinazolin-4-one derivatives for their antimicrobial activity. These compounds, featuring a bromine atom at the 6-position, were tested against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains. The results indicated that the antimicrobial activity is influenced by the nature of the substituent at other positions on the quinazolinone core^[1].

Another relevant study by a team of researchers synthesized a novel series of polyhalobenzonitrile quinazolin-4(3H)-one derivatives and screened them for antimicrobial activities against four bacterial strains and one fungal strain. One of the compounds, 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k), demonstrated

significant activity against all tested microbes, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values comparable to commercial drugs[2].

Table 1: Antimicrobial Activity of 2,3,6-Trisubstituted Quinazolin-4-one Derivatives[1]

Compound ID	Substituent (X)	Gram-positive Bacteria	Gram-negative Bacteria	Fungi
S. aureus	S. pyogenes	E. coli		
A-1	Benzaldehyde	++	++	+
A-2	m-chlorobenzaldehyde	-	-	+++
A-3	o-hydroxybenzaldehyde	-	-	-
A-4	p-methoxybenzaldehyde	-	++	++
A-5	o-nitrobenzaldehyde	++	++	-
A-6	m-nitrobenzaldehyde	+	+	-

Key:

- +++: Excellent activity
- ++: Very good activity
- +: Good activity

- -: No activity

Table 2: Antimicrobial Activity of Polyhalobenzonitrile Quinazolin-4(3H)-one Derivative (7k)[2]

Compound ID	Microorganism	MIC (µg/mL)	MBC/MFC (µg/mL)
7k	Staphylococcus aureus	0.8	2.6
Bacillus cereus	1.2	3.9	
Escherichia coli	1.1	3.5	
Pseudomonas aeruginosa	3.3	7.8	
Candida albicans	2.7	6.2	

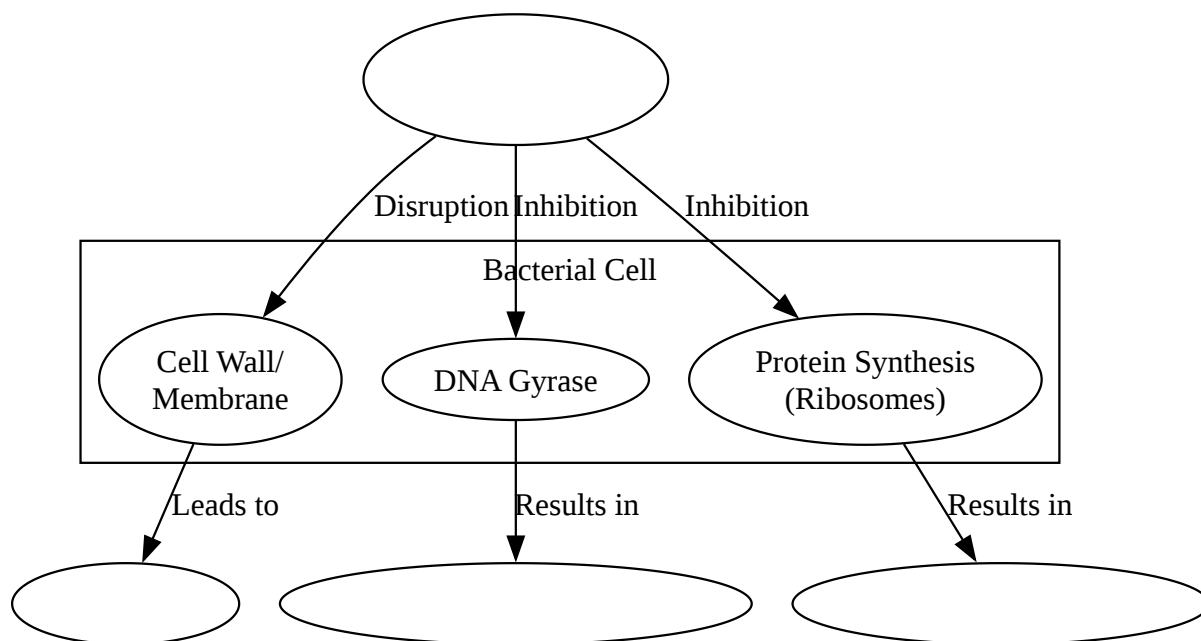
Experimental Protocols

A mixture of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-quinazolin-4(3H)-one (0.005 M), an appropriate aromatic aldehyde (0.01 M), and anhydrous sodium acetate (0.01 M) in glacial acetic acid was refluxed for 8 hours. The reaction mixture was then cooled and poured onto ice to precipitate the product. The precipitate was washed with warm water and recrystallized from rectified spirit[1].

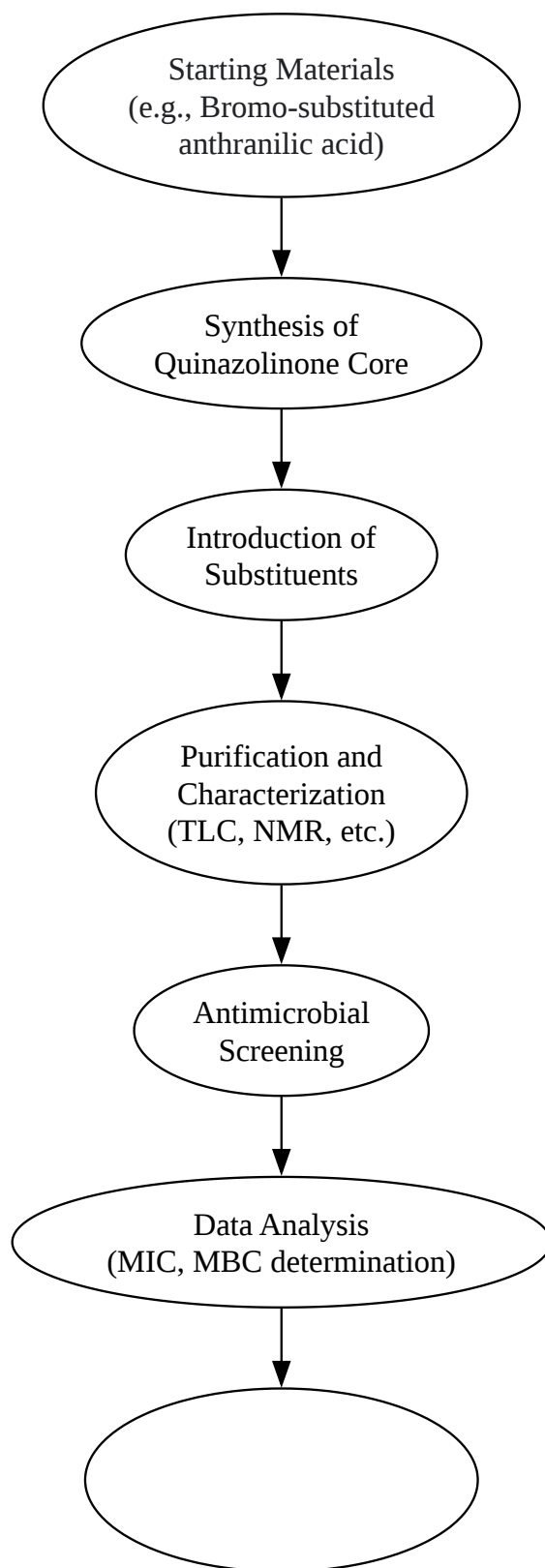
The antimicrobial activity of the synthesized compounds was evaluated using the disc diffusion method on agar plates. Cultures of two Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), two Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and two fungi (Aspergillus niger, Candida albicans) were used. The compounds were dissolved in a suitable solvent (water and DMF) at a concentration of 50 µg/mL. The zone of inhibition was measured to determine the antimicrobial activity[1].

The minimum inhibitory concentration (MIC) was determined using a broth microdilution method. The minimum bactericidal concentration (MBC) and minimum fungicidal concentration (MFC) were determined by subculturing the preparations from the wells with no visible growth onto fresh agar plates[3].

Visualizations



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